Cx-717

Description

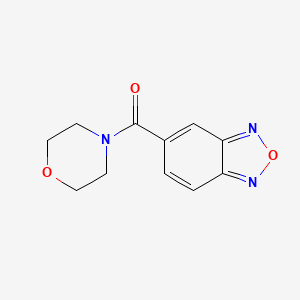

2,1,3-Benzoxadiazol-5-yl(morpholin-4-yl)methanone (abbreviated as CX717 in pharmacological contexts) is a heterocyclic compound featuring a benzoxadiazole core linked to a morpholine moiety via a methanone bridge . The morpholine ring, a saturated six-membered heterocycle containing one oxygen and one nitrogen atom, enhances solubility and modulates pharmacokinetic properties.

Properties

Key on ui mechanism of action |

CX-717 is an ampakine compound. It is a positive allosteric modulator of AMPA receptors. Its action is theorized to be due to the facilitation of transmission at cortical synapses that use glutamate as a neurotransmitter. This in turn may promote plasticity at the synapse, which could translate into better cognitive performance. CX-717 works by allosterically binding to particular receptors in the brain, called AMPA-type glutamate receptors. This boosts the activity of glutamate, a neurotransmitter, and makes it easier to encode memory and to learn. In addition, CX717 could potentially strongly impact the up-regulation of BDNF (brain-derived neurotrophic factor) or NGF (nerve growth factor), two growth factors known to stimulate the formation of new circuitry in the brain associated with forming memory and cognition. |

|---|---|

CAS No. |

211735-82-9 |

Molecular Formula |

C11H11N3O3 |

Molecular Weight |

233.22 g/mol |

IUPAC Name |

2,1,3-benzoxadiazol-5-yl(morpholin-4-yl)methanone |

InChI |

InChI=1S/C11H11N3O3/c15-11(14-3-5-16-6-4-14)8-1-2-9-10(7-8)13-17-12-9/h1-2,7H,3-6H2 |

InChI Key |

KFRQROSRKSVROW-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C(=O)C2=CC3=NON=C3C=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,1,3-Benzoxadiazol-5-yl(morpholin-4-yl)methanone typically involves the reaction of 2,1,3-benzoxadiazole derivatives with morpholine under specific conditions. One common method includes the use of a coupling reagent to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction temperature is maintained between 0°C and room temperature to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely. Purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,1,3-Benzoxadiazol-5-yl(morpholin-4-yl)methanone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the morpholine moiety can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler benzoxadiazole compounds.

Scientific Research Applications

Medicinal Chemistry

2,1,3-Benzoxadiazol-5-yl(morpholin-4-yl)methanone has been investigated for its potential therapeutic effects in several medical contexts:

- Cognitive Enhancement : Studies have shown that CX717 may enhance cognitive function and memory retention. It acts as a positive allosteric modulator of AMPA receptors, which are crucial for synaptic transmission and plasticity in the brain . This property makes it a candidate for research into treatments for conditions like attention deficit hyperactivity disorder (ADHD) and cognitive decline associated with aging.

- Neuroprotection : The compound has shown promise in neuroprotective studies, particularly in models of neurodegenerative diseases. Its mechanism involves modulating glutamate signaling pathways, which can help protect neurons from excitotoxicity .

Biological Studies

In biological research, 2,1,3-benzoxadiazol-5-yl(morpholin-4-yl)methanone is utilized for its unique photophysical properties:

- Fluorescent Probes : The compound's structure allows it to act as a fluorescent probe in cellular imaging studies. Its ability to bind to specific proteins makes it useful for tracking biological processes in real-time .

- Protein Interactions : Research indicates that CX717 can interact with various proteins involved in synaptic function. This interaction may influence the formation and stabilization of synapses, which is critical for learning and memory processes .

Materials Science

The compound is also explored for its applications in materials science:

- Polymer Development : Due to its unique chemical properties, 2,1,3-benzoxadiazol-5-yl(morpholin-4-yl)methanone can serve as a building block for synthesizing advanced polymers and coatings. These materials may exhibit enhanced mechanical and thermal properties due to the incorporation of the benzoxadiazole moiety .

Case Study 1: Cognitive Enhancement in Animal Models

A study conducted on mice demonstrated that administration of CX717 resulted in significant improvements in memory retention during behavioral tests designed to assess cognitive function. The results indicated increased synaptic activity and enhanced long-term potentiation (LTP) in hippocampal slices from treated animals .

Case Study 2: Neuroprotective Effects

In another investigation focusing on neuroprotection, CX717 was administered to models of Alzheimer's disease. The findings revealed that the compound reduced neuronal apoptosis and improved cognitive performance on memory tasks compared to control groups .

Mechanism of Action

The mechanism of action of 2,1,3-Benzoxadiazol-5-yl(morpholin-4-yl)methanone involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or nucleic acids, altering their function. The benzoxadiazole ring is known to participate in π-π stacking interactions, while the morpholine moiety can form hydrogen bonds with target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Lipophilicity of Selected Compounds

Thermal Stability and Hydrogen Bonding

Thermal stability is influenced by molecular packing and hydrogen-bonding networks:

- Di(1H-tetrazol-5-yl)methanone oxime decomposes at 288.7°C, stabilized by extensive intermolecular H-bonds .

Pharmacological Targets and Activity

- CX717 : Modulates AMPA receptors, enhancing cognitive function without overstimulation .

- Tricyclic Topoisomerase Inhibitors (e.g., REDX06110): Incorporate benzoxadiazole for DNA-targeting activity, highlighting structural versatility .

- TLR7-9 Antagonists (): Morpholine-containing quinolines with distinct therapeutic targets (e.g., lupus), underscoring the role of the morpholine group in diversifying biological activity .

Solubility and Crystallography

- CX717: Limited solubility data, but morpholine’s polarity likely enhances aqueous solubility compared to purely aromatic analogs.

- Morpholin-4-yl-benzoimidazolyl Methanone (): Exhibits moderate solubility in polar solvents (e.g., ethanol, DMSO) due to the planar benzoimidazole and polar morpholine .

- Tetrazole Derivatives (): Form stable crystals via H-bonding, whereas CX717’s crystallization behavior remains undocumented .

Biological Activity

2,1,3-Benzoxadiazol-5-yl(morpholin-4-yl)methanone, commonly referred to as CX717, is a compound that has garnered attention in various fields of research, particularly in neuropharmacology. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C11H11N3O3

Molecular Weight : 233.22 g/mol

IUPAC Name : 2,1,3-benzoxadiazol-5-yl(morpholin-4-yl)methanone

Canonical SMILES : C1COCCN1C(=O)C2=CC3=NON=C3C=C2

The compound features a benzoxadiazole ring fused with a morpholine moiety, contributing to its unique chemical properties and biological activities.

CX717 is primarily known for its role as a low-impact ampakine. It acts on the glutamatergic system by modulating AMPA receptor activity, which is crucial for synaptic transmission and plasticity. The compound enhances the efficacy of glutamate at AMPA receptors, leading to increased neurotransmission and potential cognitive enhancement effects .

Interaction with Receptors

- AMPA Receptors : CX717 enhances receptor activation, promoting synaptic plasticity.

- mGluR5 Modulation : It may also interact with metabotropic glutamate receptors (mGluRs), influencing downstream signaling pathways related to neuroprotection and neurotransmitter release .

Neuroprotective Effects

Research indicates that CX717 may exert neuroprotective effects in models of neurodegenerative diseases. Its ability to enhance synaptic transmission suggests potential applications in treating conditions such as Alzheimer's disease and other cognitive disorders .

Cognitive Enhancement

In preclinical studies, CX717 has demonstrated the capacity to improve cognitive functions such as memory and learning. This is particularly relevant in contexts involving age-related cognitive decline or conditions like schizophrenia .

Study 1: Cognitive Improvement in Animal Models

A study investigated the effects of CX717 on cognitive performance in rodent models. Results showed that administration of CX717 led to significant improvements in memory retention tasks compared to control groups. The findings suggest that CX717 may enhance cognitive function through its action on AMPA receptors .

Study 2: Neuroprotective Properties in Neurodegeneration

In another study focusing on neurodegeneration, CX717 was administered to models exhibiting symptoms akin to Alzheimer's disease. The results indicated that CX717 treatment resulted in reduced neuronal loss and improved behavioral outcomes, highlighting its potential as a therapeutic agent for neurodegenerative diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Primary Action | Therapeutic Potential |

|---|---|---|---|

| CX717 (2,1,3-Benzoxadiazol-5-yl(morpholin-4-yl)methanone) | Benzoxadiazole + Morpholine | AMPA receptor modulation | Cognitive enhancement, neuroprotection |

| Ampakines (general) | Various | AMPA receptor modulation | Cognitive enhancement |

| Benzoxazole derivatives | Benzoxazole structure | Varies (often antibacterial) | Antimicrobial activity |

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ resolve the morpholine ring protons (δ 3.5–4.0 ppm) and benzoxadiazole aromatic signals (δ 7.0–8.5 ppm). Compare with computed chemical shifts from density functional theory (DFT) at the B3LYP/6-31G(d,p) level .

- X-ray Crystallography : Use SHELXL for refinement of single-crystal data. For twinned crystals, employ the TWIN/BASF commands in SHELX to resolve overlapping reflections .

Advanced Consideration : Pair experimental data with Hirshfeld surface analysis to study intermolecular interactions (e.g., C–H···O bonds) influencing crystal packing .

How does CX717 interact with glutamate receptors, and what assays validate its ampakine activity?

Advanced Research Question

CX717 binds to AMPA-type glutamate receptors, enhancing synaptic transmission. Methodologies include:

- Electrophysiology : Patch-clamp recordings in hippocampal slices to measure potentiation of AMPA receptor currents .

- Radioligand Displacement : Compete with [³H]AMPA in cortical membrane preparations to determine binding affinity (IC₅₀) .

- In Vivo Models : Morris water maze tests in rodents to assess cognitive enhancement, with dose-response curves for efficacy vs. toxicity .

Data Contradictions : Discrepancies in binding affinity (e.g., cell-free vs. tissue assays) may arise from receptor subunit composition. Validate using HEK293 cells expressing homogeneous GluA2/3 subunits .

What computational strategies predict the electronic properties and reactivity of CX717?

Advanced Research Question

- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to compute frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps, identifying nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate ligand-receptor binding in explicit solvent (e.g., TIP3P water) to estimate binding free energy (MM-PBSA) and residence time .

- ADMET Prediction : Use QikProp or SwissADME to assess pharmacokinetics (e.g., blood-brain barrier permeability) .

How can researchers resolve contradictions in reported bioactivity data for CX717 analogs?

Advanced Research Question

- Structural Variants : Compare analogs with substitutions on the benzoxadiazole ring (e.g., nitro vs. amino groups) using SAR tables. For example, 4-nitro derivatives may show reduced solubility but higher receptor affinity .

- Assay Conditions : Standardize protocols (e.g., buffer pH, cell lines) to minimize variability. Cross-validate IC₅₀ values using orthogonal methods (e.g., fluorescence-based Ca²⁺ influx vs. electrophysiology) .

- Meta-Analysis : Apply multivariate regression to published datasets, controlling for variables like animal strain or dosing regimen .

What in vitro and in vivo models are appropriate for studying CX717’s neuroprotective effects?

Basic Research Question

- In Vitro : Primary neuronal cultures exposed to glutamate excitotoxicity; measure cell viability via MTT assay and caspase-3 activation .

- In Vivo : Middle cerebral artery occlusion (MCAO) models in rodents, with CX717 administered post-ischemia. Quantify infarct volume via T2-weighted MRI and behavioral recovery .

Advanced Consideration : Use transgenic animals (e.g., GluA2-knockout mice) to isolate AMPA receptor-specific effects. Combine with microdialysis to monitor extracellular glutamate levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.